molecular formula C10H6F3N3O2 B13222741 4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole CAS No. 790661-64-2

4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B13222741
CAS No.: 790661-64-2
M. Wt: 257.17 g/mol
InChI Key: FKHZRLOLGXOAPV-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole: is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is used in the development of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    4-(Trifluoromethyl)-1H-pyrazole: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    5-Phenyl-4-(trifluoromethyl)-1H-pyrazole: Similar structure but without the nitro group, leading to variations in reactivity and applications.

    5-(4-Methylphenyl)-4-(trifluoromethyl)-1H-pyrazole:

Uniqueness: The presence of both the nitrophenyl and trifluoromethyl groups in 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole imparts unique chemical and biological properties. The nitrophenyl group contributes to its reactivity in oxidation and reduction reactions, while the trifluoromethyl group enhances its lipophilicity and stability.

Properties

CAS No.

790661-64-2

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

5-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-15-9(8)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15)

InChI Key

FKHZRLOLGXOAPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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